molecular formula C6H13NO2 B11922981 (4-Aminotetrahydro-2H-pyran-3-yl)methanol

(4-Aminotetrahydro-2H-pyran-3-yl)methanol

Cat. No.: B11922981
M. Wt: 131.17 g/mol
InChI Key: MPTPDMSEEPOHOV-UHFFFAOYSA-N
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Description

(4-Aminotetrahydro-2H-pyran-3-yl)methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydropyran, featuring an amino group and a hydroxymethyl group attached to the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol typically involves the reduction of corresponding esters or nitriles. One common method includes the reduction of (4-aminotetrahydro-2H-pyran-3-yl)acetic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Aminotetrahydro-2H-pyran-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of (4-aminotetrahydro-2H-pyran-3-yl)carboxylic acid.

    Reduction: Formation of more saturated tetrahydropyran derivatives.

    Substitution: Formation of amides, ureas, and other substituted derivatives.

Scientific Research Applications

(4-Aminotetrahydro-2H-pyran-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for (4-Aminotetrahydro-2H-pyran-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group can participate in further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminotetrahydro-2H-pyran-4-yl)methanol: Similar structure but with the amino group at a different position.

    (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid: Contains an acetic acid group instead of a hydroxymethyl group.

    Tetrahydro-2H-pyran-4-amine: Lacks the hydroxymethyl group.

Uniqueness

(4-Aminotetrahydro-2H-pyran-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and research that may not be achievable with similar compounds .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(4-aminooxan-3-yl)methanol

InChI

InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2

InChI Key

MPTPDMSEEPOHOV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)CO

Origin of Product

United States

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